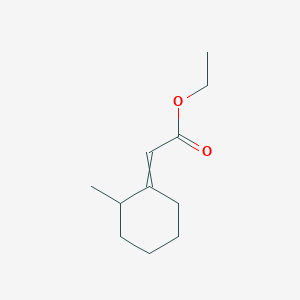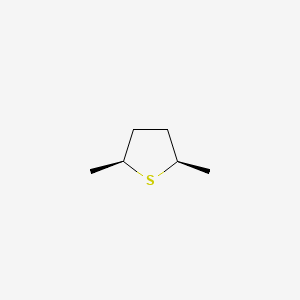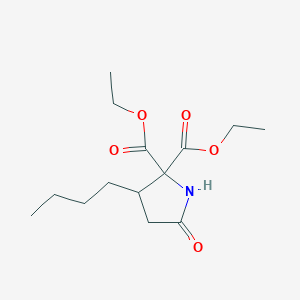
1-Benzyl-5-(2h-tetrazol-5-yl)-1h-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Preparation Methods
The synthesis of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be approached through several synthetic routes. One common method involves the reaction of benzylamine with 5-(2H-tetrazol-5-yl)-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process. Industrial production methods may involve more scalable approaches, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
1-Benzyl-5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine can be compared with other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-(2H-Tetrazol-5-yl)-1H-imidazole: A closely related compound with similar reactivity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
10553-42-1 |
|---|---|
Molecular Formula |
C11H11N7 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1-benzyl-5-(2H-tetrazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C11H11N7/c12-10-9(11-14-16-17-15-11)18(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15,16,17) |
InChI Key |
PKFYHNTYNHGEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NNN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




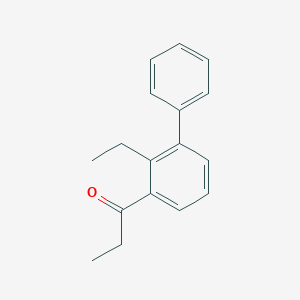
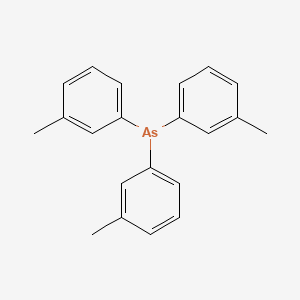


![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
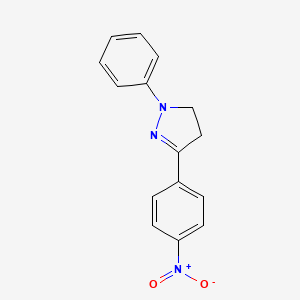
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
